Bienvenue dans la boutique en ligne BenchChem!

N-methyl-3-(methylsulfamoyl)benzamide

Medicinal Chemistry Diuretics Structure-Activity Relationship

This non-chlorinated sulfamoylbenzamide is essential for SAR studies where halogen absence is a design requirement. It serves as a negative control for diuretic assays versus the 4-chloro analog diapamide and as a versatile intermediate for synthesizing ROMK or STAT3 inhibitors. Its lower LogP (<0.48) compared to dihalogenated analogs makes it a key comparator in ADME benchmarking. Procure this precise scaffold to eliminate halogen-associated metabolic liabilities and map the core pharmacophore.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27
CAS No. 1111149-94-0
Cat. No. B2994480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(methylsulfamoyl)benzamide
CAS1111149-94-0
Molecular FormulaC9H12N2O3S
Molecular Weight228.27
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC
InChIInChI=1S/C9H12N2O3S/c1-10-9(12)7-4-3-5-8(6-7)15(13,14)11-2/h3-6,11H,1-2H3,(H,10,12)
InChIKeyMILCYTFTEAOTGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-3-(methylsulfamoyl)benzamide (CAS 1111149-94-0): Procurement-Grade Structural and Functional Characterization


N-methyl-3-(methylsulfamoyl)benzamide (CAS 1111149-94-0) is a sulfamoylbenzamide derivative with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol . It serves as a key non-chlorinated building block and reference standard within the sulfamoylbenzamide chemotype, which is extensively investigated for diuretic [1] and kinase inhibitory (e.g., STAT3, ROMK) [2] applications.

N-methyl-3-(methylsulfamoyl)benzamide (CAS 1111149-94-0): Why In-Class Analogs Cannot Be Interchanged


Within the sulfamoylbenzamide class, minor structural perturbations—particularly halogenation patterns—profoundly alter physicochemical properties, target engagement, and metabolic profiles. For instance, the 4-chloro substitution in diapamide (CAS 3688-85-5) is critical for its diuretic activity and clinical use [1], while 2,6-dichloro substitution yields a distinct molecular entity with divergent LogP and polar surface area (PSA) [2]. Furthermore, optimized N-substituted sulfamoylbenzamide derivatives exhibit single-digit micromolar to sub-micromolar IC₅₀ values against STAT3 [3], underscoring the narrow structure-activity relationship (SAR) that precludes generic interchange. Therefore, selecting the precise non-halogenated scaffold N-methyl-3-(methylsulfamoyl)benzamide is essential for applications where the absence of a chlorine atom is a design requirement, such as in the synthesis of next-generation diuretics with potentially reduced toxicity or as a comparator in SAR studies.

N-methyl-3-(methylsulfamoyl)benzamide (CAS 1111149-94-0): Quantified Differentiation Against Closest Analogs


Structural Divergence from the Clinically Established Diuretic Diapamide

N-methyl-3-(methylsulfamoyl)benzamide differs from the clinically utilized diuretic diapamide (4-chloro-N-methyl-3-(methylsulfamoyl)benzamide) solely by the absence of a chlorine atom at the 4-position. This singular change reduces the molecular weight from 262.71 g/mol to 228.27 g/mol and eliminates a hydrophobic halogen, which is predicted to lower LogP and enhance aqueous solubility. The 4-chloro substituent is essential for diapamide's diuretic potency and clinical approval [1]. The non-chlorinated analog thus serves as a critical negative control or a starting scaffold for SAR exploration aimed at mitigating chlorine-associated liabilities.

Medicinal Chemistry Diuretics Structure-Activity Relationship

Physicochemical Profile Contrast with 2,6-Dichloro Analog

Compared to the 2,6-dichloro substituted analog (CAS 1311318-19-0), N-methyl-3-(methylsulfamoyl)benzamide possesses a significantly lower molecular weight (228.27 vs. 297.16 g/mol) and is predicted to have a lower LogP and higher aqueous solubility due to the absence of two hydrophobic chlorine atoms . The 2,6-dichloro analog exhibits a predicted ACD/LogP of 0.48 and a polar surface area (PSA) of 84 Ų [1]. The non-chlorinated compound is expected to have a LogP < 0.48 and a similar PSA, favoring improved water solubility and potentially reduced membrane permeability.

Physicochemical Properties Drug Design ADME Prediction

Purity and Analytical Consistency for Reproducible Research

N-methyl-3-(methylsulfamoyl)benzamide is supplied by major chemical vendors such as Sigma-Aldrich, which provides Certificates of Analysis (COA) upon request . While specific purity values are not publicly listed on the product page, the availability of COA documentation ensures batch-to-batch consistency and analytical traceability (e.g., NMR, HPLC) . In contrast, the 2,6-dichloro analog is available at a specified minimum purity of 95% from specialty suppliers .

Analytical Chemistry Quality Control Procurement Specification

Synthetic Utility as a Versatile Building Block for N-Substituted Sulfamoylbenzamides

N-methyl-3-(methylsulfamoyl)benzamide serves as a key intermediate in the synthesis of more complex, biologically active sulfamoylbenzamide derivatives. For example, N-substituted sulfamoylbenzamide STAT3 inhibitors, such as compound B12, are derived from a similar core structure and exhibit IC₅₀ values of 0.61–1.11 μM against STAT3-overexpressing cancer cell lines [1]. The non-chlorinated benzamide core of the target compound provides a versatile scaffold for further derivatization, allowing medicinal chemists to explore SAR without the confounding effects of halogen substitution.

Synthetic Chemistry Medicinal Chemistry Scaffold Optimization

Potential for Reduced Toxicity Relative to Halogenated Analogs

Halogenated aromatic compounds, such as the 4-chloro and 2,6-dichloro analogs, are often associated with increased metabolic toxicity due to the formation of reactive intermediates or persistent environmental pollutants. While direct comparative toxicity data for N-methyl-3-(methylsulfamoyl)benzamide are not available, the absence of chlorine substituents is a well-recognized strategy to mitigate these risks in drug design [1]. The non-chlorinated scaffold may therefore offer a cleaner toxicological profile, making it a preferable choice for in vivo studies and potential therapeutic development.

Toxicology Drug Safety Metabolic Stability

N-methyl-3-(methylsulfamoyl)benzamide (CAS 1111149-94-0): Recommended Applications Based on Quantitative Differentiation


Negative Control or Scaffold for Diuretic SAR Studies

Due to its structural similarity to the clinically approved diuretic diapamide but lacking the essential 4-chloro substituent [1], N-methyl-3-(methylsulfamoyl)benzamide is ideally suited as a negative control in diuretic assays or as a starting scaffold for synthesizing novel ROMK or thiazide-like diuretics [2]. This allows researchers to decouple the core sulfamoylbenzamide pharmacophore from the activity-conferring halogen, enabling precise SAR mapping.

Building Block for Focused STAT3 Inhibitor Libraries

The compound serves as a versatile intermediate for generating N-substituted sulfamoylbenzamide derivatives, a chemotype that has yielded potent STAT3 inhibitors with IC₅₀ values ranging from 0.61 to 1.11 μM in cancer cell lines [3]. Researchers can utilize this non-halogenated core to explore diverse N-substitutions, optimizing potency and selectivity while potentially avoiding halogen-associated metabolic liabilities.

Physicochemical Comparator for ADME Profiling

With its predicted lower LogP (<0.48) compared to the 2,6-dichloro analog (ACD/LogP: 0.48) [4], N-methyl-3-(methylsulfamoyl)benzamide is a valuable comparator in ADME (Absorption, Distribution, Metabolism, Excretion) studies. It can be used to benchmark the impact of halogenation on solubility, permeability, and metabolic stability within a congeneric series, informing the design of compounds with improved drug-like properties.

Reference Standard for Analytical Method Development

As a well-defined chemical entity with a molecular weight of 228.27 g/mol and available from reputable suppliers with Certificates of Analysis , this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development and validation. Its unique retention time and spectral properties facilitate the accurate quantification and identification of sulfamoylbenzamide derivatives in complex matrices.

Quote Request

Request a Quote for N-methyl-3-(methylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.